molecular formula C12H15N2O4P B15180082 Phosphoric acid, diethyl 2-quinoxalinyl ester CAS No. 13593-09-4

Phosphoric acid, diethyl 2-quinoxalinyl ester

Cat. No.: B15180082
CAS No.: 13593-09-4
M. Wt: 282.23 g/mol
InChI Key: GBTNLVQIMKRHOM-UHFFFAOYSA-N
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Description

Phosphoric acid, diethyl 2-quinoxalinyl ester is an organophosphate compound characterized by a quinoxaline moiety (a bicyclic structure containing two nitrogen atoms) esterified to a diethyl phosphate group. Quinoxaline derivatives are frequently employed in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and electronic properties .

Properties

CAS No.

13593-09-4

Molecular Formula

C12H15N2O4P

Molecular Weight

282.23 g/mol

IUPAC Name

diethyl quinoxalin-2-yl phosphate

InChI

InChI=1S/C12H15N2O4P/c1-3-16-19(15,17-4-2)18-12-9-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3

InChI Key

GBTNLVQIMKRHOM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, diethyl 2-quinoxalinyl ester typically involves the esterification of quinoxaline derivatives with phosphoric acid. One common method is the reaction of quinoxaline-2-carboxylic acid with diethyl phosphorochloridate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as trifluoromethanesulfonic acid (TfOH) can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid, diethyl 2-quinoxalinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 2-quinoxalinyl ester involves its interaction with various molecular targets. The quinoxaline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the phosphate ester group can participate in phosphorylation reactions, which are crucial in many biological processes . The compound’s ability to undergo hydrolysis and release active quinoxaline derivatives also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituent/Functional Group Key Features
Triphenyl phosphate Three phenyl groups Widely used as a flame retardant and plasticizer; high thermal stability (mp: 50°C, bp: 414°C) .
Diethyl p-nitrophenyl phosphate (Paraoxon) p-Nitrophenyl group Organophosphate insecticide; inhibits acetylcholinesterase; high acute toxicity .
Diazoxon Pyrimidinyl group Metabolite of Diazinon; neurotoxic via cholinesterase inhibition .
Phosphoric acid diethyl octyl ester Octyl chain Used as a skin penetration enhancer in pharmaceuticals .
Coumarin-based diethyl phosphate 3-Chloro-4-methylcoumarin group Modulates cyclooxygenase activity; used in biochemical research .

Physical and Chemical Properties

  • Solubility : Diethyl esters (e.g., diethyl phosphate) are generally more soluble in organic solvents than triaryl esters (e.g., triphenyl phosphate) due to reduced steric hindrance and polarity .
  • Thermal Stability : Triphenyl phosphate exhibits higher thermal stability (bp: 414°C) compared to aliphatic diethyl esters, which may decompose at lower temperatures .
  • Reactivity: The quinoxaline group in the target compound may confer unique reactivity, such as hydrogen bonding or π-π interactions, influencing its binding to biological targets .

Toxicity and Environmental Impact

  • Triphenyl phosphate : Persistent in water; toxic to aquatic organisms (LC₅₀ for fish: ~1–10 mg/L) .
  • Paraoxon : Highly toxic to humans (cholinesterase inhibition) and environmentally persistent .
  • Quinoxaline-based compounds: May exhibit mutagenicity or carcinogenicity depending on substituents. Environmental persistence would depend on degradation pathways of the quinoxaline ring .

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